![molecular formula C8H6BrNO3 B3109290 Methyl 5-bromo-2-formylpyridine-3-carboxylate CAS No. 1710703-03-9](/img/structure/B3109290.png)
Methyl 5-bromo-2-formylpyridine-3-carboxylate
Overview
Description
“Methyl 5-bromo-2-formylpyridine-3-carboxylate” is a chemical compound with the CAS Number: 1710703-03-9 . It has a molecular weight of 244.04 g/mol . The IUPAC name for this compound is methyl 5-bromo-2-formylnicotinate .
Molecular Structure Analysis
The molecular formula of “Methyl 5-bromo-2-formylpyridine-3-carboxylate” is C8H6BrNO3 . The InChI code for this compound is 1S/C8H6BrNO3/c1-13-8(12)6-2-5(9)3-10-7(6)4-11/h2-4H,1H3 .Physical And Chemical Properties Analysis
“Methyl 5-bromo-2-formylpyridine-3-carboxylate” is an off-white solid . It is stored at 0-8°C . .Scientific Research Applications
Suzuki–Miyaura Coupling
This compound can be used in Suzuki–Miyaura coupling , a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This reaction is known for its mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .
Synthesis of Organoboron Salts
“Methyl 5-bromo-2-formylpyridine-3-carboxylate” can be used in the synthesis of organoboron salts . These salts are used in various chemical reactions, including Suzuki–Miyaura couplings .
Arylation Reactions
This compound can be used in Au- and Pd-catalyzed arylation reactions . Arylation is a chemical process that introduces an aryl group into a molecule .
Metathesis Reactions
“Methyl 5-bromo-2-formylpyridine-3-carboxylate” can be used in metathesis reactions . Metathesis is a type of chemical reaction used widely in organic synthesis .
Amide Activation
This compound can be used in amide activation . Amide activation is a key step in many chemical reactions, including peptide synthesis .
Synthesis of Fluorinated Pyridines
“Methyl 5-bromo-2-formylpyridine-3-carboxylate” can be used in the synthesis of fluorinated pyridines . Fluorinated pyridines are important in the field of medicinal chemistry .
Safety and Hazards
properties
IUPAC Name |
methyl 5-bromo-2-formylpyridine-3-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrNO3/c1-13-8(12)6-2-5(9)3-10-7(6)4-11/h2-4H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDLLNBGSSOTVLR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(N=CC(=C1)Br)C=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.04 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 5-bromo-2-formylpyridine-3-carboxylate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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